

Spectroscopic Analysis of Bis(2-pyridyl) Ketone Oxime: A Technical Guide

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Compound of Interest

Compound Name: *Bis(2-pyridyl) ketone oxime*

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Introduction

Bis(2-pyridyl) ketone oxime, also known as di-2-pyridyl ketoxime (dpkoxH), is a versatile chelating agent of significant interest in coordination chemistry, materials science, and catalysis. Its unique structure, featuring two pyridyl nitrogen atoms and an oxime group, allows for a variety of coordination modes with metal ions, leading to the formation of diverse supramolecular architectures with interesting magnetic and electronic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its application and the characterization of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic analysis of **bis(2-pyridyl) ketone oxime**, including detailed experimental protocols and a summary of key spectral data.

Data Presentation

The spectroscopic data for **bis(2-pyridyl) ketone oxime** is summarized below. It is important to note that while some data for the free ligand is available, much of the detailed spectroscopic analysis in the literature is focused on its metal complexes.

Table 1: General Properties of Bis(2-pyridyl) Ketone Oxime

Property	Value
Molecular Formula	C ₁₁ H ₉ N ₃ O[1]
Molecular Weight	199.21 g/mol [1]
Appearance	White to light yellow powder/crystal[2]
Melting Point	142-143 °C[2]

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Assignment	Solvent
11.82	Singlet	N-OH	d ₆ -DMSO[3]
8.58	Doublet	Aromatic H (adjacent to pyridyl N)	d ₆ -DMSO[3]
8.43	Doublet	Aromatic H (adjacent to pyridyl N)	d ₆ -DMSO[3]
7.84	Multiplet	Aromatic H	d ₆ -DMSO[3]
7.50	Doublet	Aromatic H	d ₆ -DMSO[3]
7.37	Multiplet	Aromatic H	d ₆ -DMSO[3]

Note: A complete peak assignment with coupling constants for the free ligand is not readily available in the reviewed literature.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
~3060	ν(C-H) aromatic	[3]
~1015	ν(N-O) oxime	[3]

Note: This table presents key vibrational modes mentioned for the free ligand. A comprehensive list of all IR absorption bands for the free ligand is not detailed in the surveyed

literature, which primarily focuses on the IR spectra of metal complexes.

Table 4: UV-Vis Spectroscopic Data

λ_{max} (nm)	Electronic Transition	Solvent	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)
~224	$\pi \rightarrow \pi^*$ (pyridine)	Not Specified	Not Available
~274	$n \rightarrow \pi^*$ (carbonyl/oxime)	Not Specified	Not Available

Note: The λ_{max} values are based on data for similar pyridyl-containing amide compounds and represent expected transitions. Specific molar absorptivity values for **bis(2-pyridyl) ketone oxime** are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **bis(2-pyridyl) ketone oxime**.

Synthesis of Bis(2-pyridyl) Ketone Oxime

This procedure is adapted from a general method for the preparation of oximes.[\[3\]](#)[\[4\]](#)

Materials:

- Di-2-pyridyl ketone
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa)
- Ethanol

Procedure:

- A mixture of di-2-pyridyl ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and sodium acetate (1.2 mmol) is prepared.[\[3\]](#)

- The mixture is dissolved in 50 mL of ethanol.[3]
- The solution is refluxed for 4 hours.[3]
- After cooling, the solvent is removed under reduced pressure.
- The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure **bis(2-pyridyl) ketone oxime**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 600 MHz Bruker Avance DPX spectrometer) is used.[5]
- Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (d₆-DMSO), as the purity of the compound can be confirmed in this solvent.[5]
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature.

Infrared (IR) and Raman Spectroscopy:

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer 16PC) is used for IR analysis.[5][6] Raman spectra can be recorded on a suitable Raman spectrometer.
- Sample Preparation: For solid-state analysis, samples are prepared as KBr pellets under pressure.[5][6]
- Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

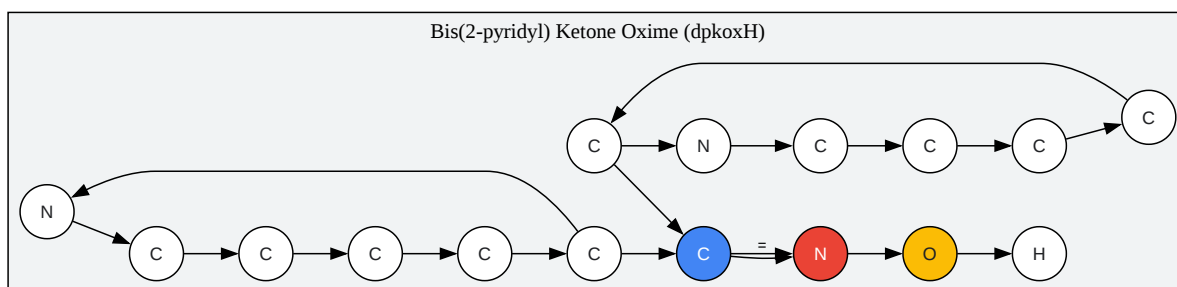
- Instrumentation: A double-beam UV-Vis spectrophotometer is used.

- **Sample Preparation:** The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration.
- **Data Acquisition:** The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS):

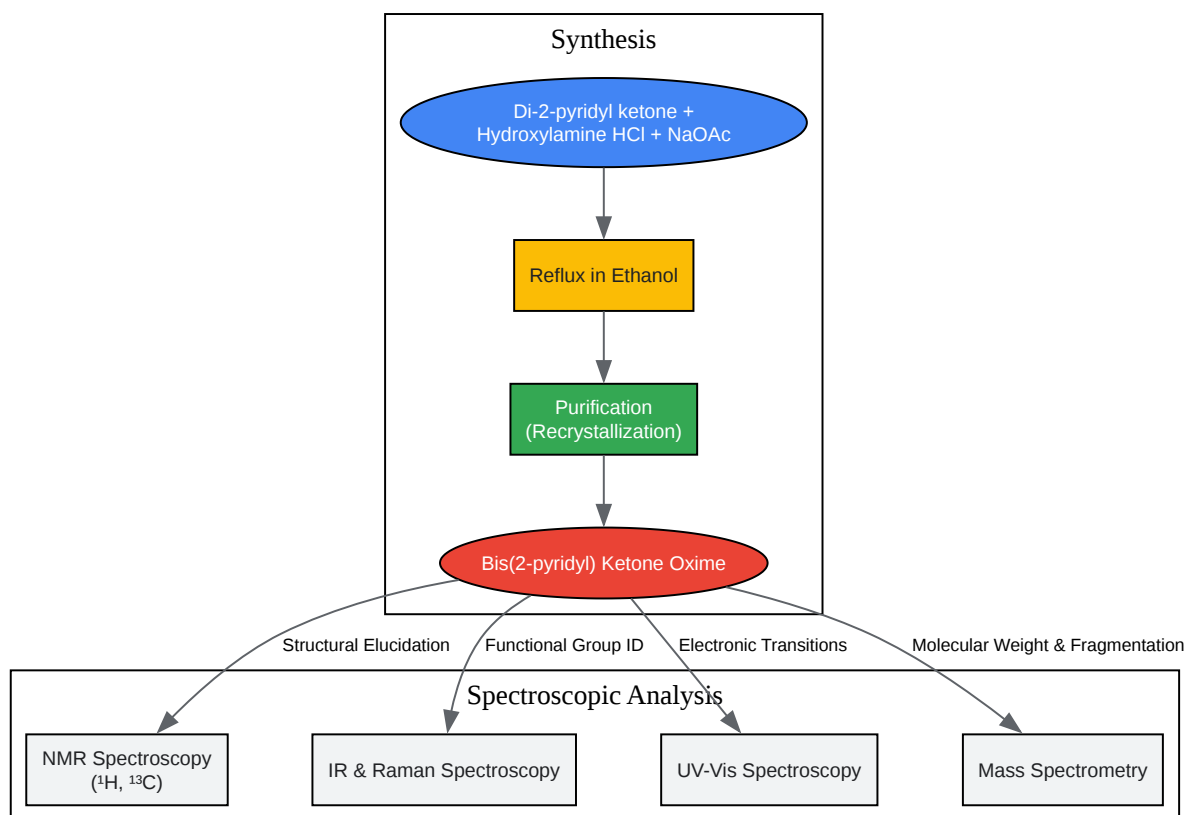
- **Instrumentation:** An electron ionization mass spectrometer (EI-MS) can be used.
- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- **Data Acquisition:** The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. The fragmentation of oximes often involves α -cleavage and McLafferty rearrangement.

Mandatory Visualization



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Caption: Chemical structure of **bis(2-pyridyl) ketone oxime**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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